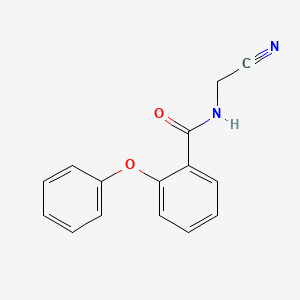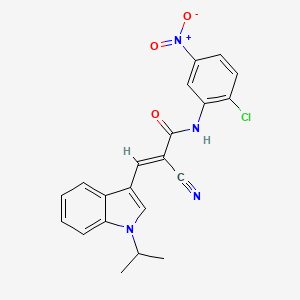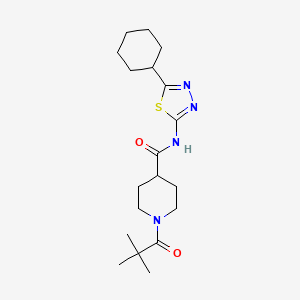![molecular formula C12H18N2O2S B4658579 5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4658579.png)
5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide, commonly known as MTSEA, is a chemical compound that is widely used in scientific research. It belongs to the class of thiol-reactive compounds and is used as a tool to study the structure and function of proteins. MTSEA is an important chemical in the field of biochemistry and has numerous applications in scientific research.
Mécanisme D'action
MTSEA modifies cysteine residues in proteins by reacting with the thiol group of the cysteine residue. The reaction between MTSEA and cysteine results in the formation of a covalent bond between the two molecules. This modification can affect the function of the protein by altering its conformation or activity.
Biochemical and Physiological Effects:
MTSEA has a number of biochemical and physiological effects. It can modify the function of proteins by altering their conformation or activity. This modification can be used to study the role of specific cysteine residues in protein function. MTSEA can also be used to study the conformational changes in proteins. This modification can affect the activity of enzymes, ion channels, and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
MTSEA has several advantages for lab experiments. It is a highly specific reagent that can modify specific cysteine residues in proteins. This specificity allows researchers to study the role of specific cysteine residues in protein function. MTSEA is also a reversible reagent, which allows researchers to study the effects of modification on protein function. However, MTSEA has some limitations. It is a toxic reagent that can be harmful to cells and tissues. It can also modify other thiol-containing molecules in addition to cysteine residues.
Orientations Futures
There are several future directions for the use of MTSEA in scientific research. One area of research is the development of new thiol-reactive compounds that can modify specific cysteine residues in proteins. Another area of research is the use of MTSEA to study the structure and function of membrane proteins. MTSEA can be used to modify cysteine residues in membrane proteins, which can provide insight into the structure and function of these proteins. Finally, MTSEA can be used in the development of new drugs that target specific proteins. By modifying specific cysteine residues in proteins, researchers can develop drugs that target specific proteins with high specificity.
Applications De Recherche Scientifique
MTSEA is used in scientific research to study the structure and function of proteins. It is a thiol-reactive compound that can modify the cysteine residues in proteins. This modification can be used to study the role of specific cysteine residues in protein function. MTSEA is also used to study the conformational changes in proteins. By modifying specific cysteine residues, researchers can study the effect of these modifications on the conformation of the protein.
Propriétés
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-2-3-11(17-10)12(15)13-4-5-14-6-8-16-9-7-14/h2-3H,4-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQVWJQWPGGFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-furylmethyl)-6-(2-pyridinyl)-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4658496.png)


![4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4658527.png)
![8,9-dimethyl-2-(2-methylphenyl)-7-(6-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4658539.png)

![3,4,5-trimethoxy-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B4658547.png)

![4-[ethyl(methylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4658576.png)
![3-(2-phenylethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4658590.png)



